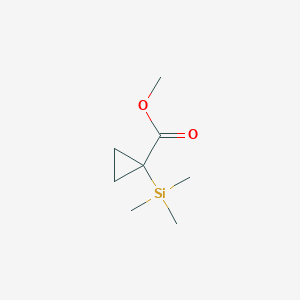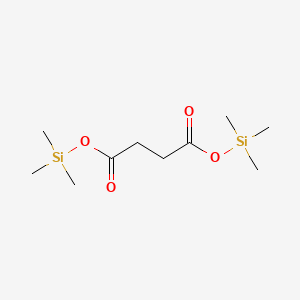
(Bis((trifluoromethyl)sulfonyl)methyl)benzene
Übersicht
Beschreibung
“(Bis((trifluoromethyl)sulfonyl)methyl)benzene” is a strong Brønsted acid with pKa values of 12.5 in CD3CO2D, 7.83 in CH3CN, and 2.0 in DMSO . It is also known as one of the strongest carbon acid functionalities .
Synthesis Analysis
The synthesis of this compound has been investigated in several studies. For instance, it has been used as a catalyst for the polymerization of epoxides . In another study, heterocycles reacted with a latent Tf2CCH2 source to give rise to adducts via direct C–H bis[(trifluoromethyl)sulfonyl]ethylation reactions .Molecular Structure Analysis
The molecular formula of “this compound” is C9H6F6O4S2 . The structure of this compound may be viewed using Java or Javascript .Chemical Reactions Analysis
This compound can be used in the protonation of organometallic species to promote a variety of processes such as reductive elimination, trimerization of alkynes, olefin isomerization, and hydroformylation reactions . It also undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid .Physical And Chemical Properties Analysis
“this compound” is a solid with a melting point of 101-103 °C . Its molecular weight is 356.26 .Wissenschaftliche Forschungsanwendungen
Gas Chromatographic Separation
- Geminal ionic liquids, including derivatives of (Bis((trifluoromethyl)sulfonyl)methyl)benzene, have been used as stationary phases for gas chromatography, showing high efficiency and significant solvation characteristics (Jiang et al., 2017).
Solvent Extraction in Chemical Separation
- Ionic liquids with this compound components have been effective in separating benzene and hexane by liquid extraction, demonstrating the impact of alkyl-substituent chain length on the extractive separation process (Arce et al., 2007).
Catalysis in Nitration Reactions
- Lanthanide bis[(trifluoromethyl)sulfonyl] imides, related to this compound, have been used as catalysts in the nitration of substituted benzenes, showing high catalytic activity and good yields (Wang et al., 2009).
Aromatic Hydrocarbon Extraction
- Research on bis{(trifluoromethyl)sulfonyl}amide ionic liquids, including this compound, has shown their effectiveness as solvents for the separation of aromatic hydrocarbons from mixtures with alkanes (Arce et al., 2009).
Functionalisation in Organic Chemistry
- This compound has been used in the functionalization of benzene compounds, aiding in various synthetic transformations (Dmowski & Piasecka-Maciejewska, 1998).
Synthesis of Indanes
- The compound has been utilized in the synthesis of trans,trans-configured 1,2,3-trisubstituted indanes, showing its utility in stereoselective and regioselective cycloaddition reactions (Adam et al., 2002).
Removal of Benzene from Water
- Membranes containing hydrophobic ionic liquid derivatives of this compound have been used for the pervaporation removal of benzene from water, demonstrating high benzene permselectivity and permeability (Uragami et al., 2016).
Vibrational Dynamics Study in Ionic Liquids
- Studies on vibrational dynamics in ionic liquids involving this compound have provided insights into the molecular interactions and structures in these systems (Xue et al., 2016).
Fluorescence and Luminescence Research
- Research into benzene-based fluorophores has included the use of this compound derivatives for developing novel luminescent materials with enhanced spectroscopic signals (Beppu et al., 2015).
Catalysis and Acid Chemistry
- The bis[(trifluoromethyl)sulfonyl]methyl group, central to this compound, has been explored for its applications in catalysis and acid chemistry, providing novel insights into carbon acid functionalities (Yanai, 2015).
Wirkmechanismus
Target of Action
(Bis((trifluoromethyl)sulfonyl)methyl)benzene, also known as aryl bistriflylmethane, is a strong Brønsted acid . Its primary targets are organometallic species, which it protonates to promote a variety of processes .
Mode of Action
The compound interacts with its targets by acting as a catalyst for the polymerization of epoxides . It also promotes processes such as reductive elimination, trimerization of alkynes, olefin isomerization, and hydroformylation reactions .
Biochemical Pathways
It is known to be involved in the polymerization of epoxides and various other reactions involving organometallic species .
Pharmacokinetics
It is a solid compound with a melting point of 101-103 °c , which may influence its bioavailability.
Result of Action
Its role as a catalyst in various reactions suggests that it can significantly influence the rate and outcome of these reactions .
Action Environment
It is known to be a moisture-sensitive compound , suggesting that its stability and efficacy may be influenced by the presence of moisture in the environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
bis(trifluoromethylsulfonyl)methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6O4S2/c10-8(11,12)20(16,17)7(6-4-2-1-3-5-6)21(18,19)9(13,14)15/h1-5,7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWKYYJODBYKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068262 | |
| Record name | Benzene, [bis[(trifluoromethyl)sulfonyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40906-82-9 | |
| Record name | [Bis[(trifluoromethyl)sulfonyl]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40906-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Bis((trifluoromethyl)sulfonyl)methyl)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040906829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [bis[(trifluoromethyl)sulfonyl]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, [bis[(trifluoromethyl)sulfonyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [bis[(trifluoromethyl)sulphonyl]methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.106 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (BIS((TRIFLUOROMETHYL)SULFONYL)METHYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PGR4S5J6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]acetic acid](/img/structure/B3052327.png)